molecular formula C10H7Cl2NO B6233547 4,5-dichloro-8-methoxyquinoline CAS No. 858470-85-6

4,5-dichloro-8-methoxyquinoline

Cat. No.: B6233547
CAS No.: 858470-85-6
M. Wt: 228.1
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-chlorosuccinimide (NCS): for chlorination.

    Potassium carbonate: for nucleophilic substitution.

    Dimethylacetylenedicarboxylate (DMAD): for cyclization reactions.

Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which are often used in medicinal chemistry and industrial applications .

Scientific Research Applications

4,5-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dichloro-8-methoxyquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-8-methoxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dual chlorine and methoxy substituents make it particularly effective in certain chemical reactions and biological applications .

Properties

IUPAC Name

4,5-dichloro-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFIDYAMXSTZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656132
Record name 4,5-Dichloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858470-85-6
Record name 4,5-Dichloro-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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